5-Cyano-2-cyclobutyloxybenzoic acid
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Overview
Description
5-Cyano-2-cyclobutyloxybenzoic acid is an organic compound with a unique structure that includes a cyano group, a cyclobutyloxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-cyclobutyloxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with cyclobutyl bromide in the presence of a base to form 2-cyclobutyloxybenzoic acid. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as potassium cyanide, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-cyclobutyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyano-2-cyclobutyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Cyano-2-cyclobutyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-cyclobutyloxybenzoic acid
- 5-Cyano-2-methoxybenzoic acid
- 5-Cyano-2-ethoxybenzoic acid
Uniqueness
5-Cyano-2-cyclobutyloxybenzoic acid is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-cyano-2-cyclobutyloxybenzoic acid |
InChI |
InChI=1S/C12H11NO3/c13-7-8-4-5-11(10(6-8)12(14)15)16-9-2-1-3-9/h4-6,9H,1-3H2,(H,14,15) |
InChI Key |
YQSOQHXSJYEQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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